![molecular formula C21H20ClN3O3S B2618440 N-(2-chlorobenzyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899945-11-0](/img/structure/B2618440.png)
N-(2-chlorobenzyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs, highlighting the chemoselective monoacetylation process using different acyl donors. This process was optimized to achieve high selectivity and efficiency, showing potential applications in pharmaceutical synthesis (Magadum & Yadav, 2018).
Novel Salt Forms
The development of new salt forms, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate, for use in pharmaceutical compositions underlines the importance of this compound in enhancing drug efficacy and stability (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Anti-inflammatory Activity
The synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has been explored for their significant anti-inflammatory activities, indicating potential therapeutic applications (Sunder & Maleraju, 2013).
Herbicide Metabolism and Toxicology
The comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the environmental and health impacts of such compounds. Understanding their metabolic pathways can inform safer agricultural practices and risk assessments (Coleman et al., 2000).
Anticancer Drug Synthesis
Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide and its potential as an anticancer drug through molecular docking analysis highlights the compound's relevance in developing new cancer therapies. This demonstrates the versatility of the chemical structure for pharmaceutical applications (Sharma et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-28-17-9-7-16(8-10-17)25-12-11-23-20(21(25)27)29-14-19(26)24-13-15-5-3-4-6-18(15)22/h3-12H,2,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDOBSTVDOHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide |
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